molecular formula C18H19N3O2S B6463236 4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549000-74-8

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B6463236
CAS No.: 2549000-74-8
M. Wt: 341.4 g/mol
InChI Key: GDPOKPUNXBZFEY-UHFFFAOYSA-N
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Description

4-Methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a [1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl group and a methyl group at position 4. The azetidine ring (a four-membered nitrogen-containing heterocycle) is sulfonylated at the 1-position with a naphthalene moiety, conferring significant bulk and hydrophobicity.

The naphthalene-sulfonyl group may enhance metabolic stability and membrane permeability compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

4-methyl-1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)18-8-4-6-16-5-2-3-7-17(16)18/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPOKPUNXBZFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazole vs. Pyrimidinethiones ()

Compounds 3S and 4S in are pyrimidinethiones with phenyl and substituted phenyl groups. Unlike the target compound’s pyrazole core, pyrimidinethiones have a six-membered ring with a sulfur atom. However, pyrimidinethiones exhibit notable ABCB1 inhibition, with 4S (4-methoxyphenyl substituent) showing threefold higher activity than 3S (4-methylphenyl), highlighting the role of electron-donating groups in enhancing activity .

Triazole-Pyrazole Hybrids ()

Triazole-pyrazole hybrids like 21he () incorporate a 1,2,3-triazole ring linked to pyrazole. These compounds, synthesized via CuAAC, prioritize modularity for drug discovery. The target compound’s azetidine-sulfonyl group offers a distinct steric and electronic profile compared to triazoles, which are more polar and capable of hydrogen bonding .

Substituent Effects on Activity

Naphthalene-Sulfonyl vs. Simple Sulfonyl/Thione Groups

The naphthalene-sulfonyl group in the target compound is bulkier than the methyl or methoxy-substituted phenyl groups in 3S and 4S . This bulk may improve binding to hydrophobic protein pockets but could reduce solubility. In contrast, the thione group in pyrimidinethiones (3S , 4S ) allows for metal coordination, a feature absent in the sulfonylated target compound .

Methyl vs. Electron-Withdrawing/Donating Groups

The 4-methyl group on the pyrazole core is a mild electron-donating substituent, likely stabilizing the aromatic system without significantly altering electronic density. Comparatively, 21he () has a 4-nitrophenyl group (strong electron-withdrawing), which may enhance electrophilic reactivity but reduce bioavailability .

Physicochemical Properties

Property Target Compound 4S (Pyrimidinethione) 21he (Triazole-Pyrazole)
Molecular Weight ~413 g/mol ~310 g/mol ~408 g/mol
Key Substituents Naphthalene-sulfonyl 4-Methoxyphenyl 4-Nitrophenyl
LogP (Predicted) High (bulky hydrophobic) Moderate Moderate-High
Solubility Likely low Moderate Low

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